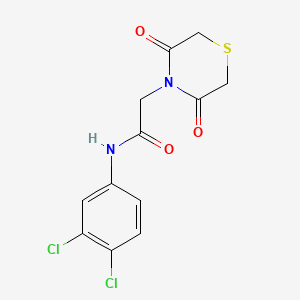

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a dioxothiomorpholinyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:

Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide.

Introduction of the Dioxothiomorpholinyl Group: The intermediate is then reacted with a suitable thiomorpholine derivative under controlled conditions to introduce the dioxothiomorpholinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dichlorophenyl)acetamide

- N-(3,5-dioxothiomorpholin-4-yl)acetamide

- N-(3,4-dichlorophenyl)-2-(3,5-dioxo-1,2,4-thiadiazolidin-4-yl)acetamide

Uniqueness

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of both dichlorophenyl and dioxothiomorpholinyl groups, which confer specific chemical and biological properties. This combination of functional groups may result in enhanced activity or selectivity compared to similar compounds.

Biological Activity

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

The molecular formula of this compound is C13H12Cl2N2O3S with a molecular weight of 347.21 g/mol. The compound features a dichlorophenyl group attached to a thiomorpholine derivative, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12Cl2N2O3S |

| Molecular Weight | 347.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | ODIGITTZBDODEG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit selective binding to sigma receptors, which are implicated in numerous neurobiological processes.

- Sigma Receptor Binding : The compound has been evaluated for its affinity towards sigma receptors (σ1 and σ2). It has shown promising selectivity for the σ1 receptor, which is known to play a role in pain modulation and neuroprotection .

- Enzyme Inhibition : In vitro assays indicate that this compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially enhancing acetylcholine levels in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease where cholinergic signaling is compromised .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that the compound exhibits significant antinociceptive effects in animal models. For instance, administration of the compound reduced formalin-induced nociception, indicating potential analgesic properties .

- Molecular Docking Studies : Computational analyses have revealed that the compound can effectively bind to the active sites of target enzymes and receptors. Molecular docking simulations suggest that it forms critical interactions with amino acid residues within these targets .

Case Studies

A notable case study investigated the efficacy of this compound in a model of neuropathic pain. The study reported:

- Dosage and Administration : Different dosages (10-300 µg/paw) were administered locally and intrathecally.

- Results : The compound significantly decreased pain responses in treated subjects compared to controls.

This study underscores the potential therapeutic application of the compound in pain management therapies.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O3S/c13-8-2-1-7(3-9(8)14)15-10(17)4-16-11(18)5-20-6-12(16)19/h1-3H,4-6H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXQMQGSRIAKSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.